molecular formula C19H28O2 B1253358 4-Dihydroboldenone CAS No. 10529-96-1

4-Dihydroboldenone

Cat. No. B1253358
CAS RN: 10529-96-1
M. Wt: 288.4 g/mol
InChI Key: OKJCFMUGMSVJBG-MISPCMORSA-N
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Description

4-Dihydroboldenone, also known as 1-Testosterone, 1-Testo, 1-T, δ1-Dihydrotestosterone (δ1-DHT), is a synthetic anabolic–androgenic steroid (AAS) and a 5α-reduced derivative of boldenone (Δ1-testosterone) . It differs from testosterone by having a 1(2)-double bond instead of a 4(5)-double bond in its A ring .


Molecular Structure Analysis

The molecular formula of 4-Dihydroboldenone is C19H28O2 . Its IUPAC name is (5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one . The exact mass is 288.20900 .

Scientific Research Applications

Electrochemical Reduction Mechanisms

One significant application of 4-Dihydroboldenone is in the realm of electrochemical reduction mechanisms. The study by Laviron, Meunier-Prest, and Lacasse (1994) explored the electrochemical reduction of 4-nitrobenzophenone in an aqueous medium. This research provides insights into the reduction mechanisms of organic compounds in aqueous media, highlighting the role of adsorption and protonations, crucial in understanding the reactivity and applications of 4-Dihydroboldenone in electrochemical processes (Laviron et al., 1994).

Structural Studies in Androstane Derivatives

Turza et al. (2022) conducted structural studies on androstane derivatives, including dihydroboldenone. This research is significant for understanding the crystal structures and molecular interactions of dihydroboldenone, which is essential for its applications in fields like materials science and pharmaceuticals (Turza et al., 2022).

Polymer Synthesis and Applications

The synthesis of novel polymers based on dihydroboldenone derivatives is another application area. Shahhosseini et al. (2016) synthesized a novel polymer using a dihydroboldenone derivative, demonstrating its use in dye-sensitized solar cells. This research opens pathways for the application of dihydroboldenone in renewable energy technologies and advanced material sciences (Shahhosseini et al., 2016).

Intracellular Metabolism Studies

Understanding the intracellular metabolism of compounds like 4-Dihydroboldenone is crucial for biomedical research. Siems and Grune (2003) investigated the metabolism of 4-hydroxynonenal, closely related to dihydroboldenone, in various mammalian cells. This study provides essential insights into the biological activities and potential therapeutic applications of dihydroboldenone derivatives (Siems & Grune, 2003).

properties

IUPAC Name

(5R,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-17,21H,3-6,8,10-11H2,1-2H3/t12-,14+,15+,16+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJCFMUGMSVJBG-MISPCMORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(C=CC(=O)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@H]4[C@@]3(C=CC(=O)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309377
Record name 5β-Androst-1-en-17β-ol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Dihydroboldenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Dihydroboldenone

CAS RN

10529-96-1
Record name 5β-Androst-1-en-17β-ol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10529-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Dihydroboldenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010529961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5β-Androst-1-en-17β-ol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DIHYDROBOLDENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IB71ZQ989
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Dihydroboldenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MH Choi, BC Chung, W Lee, UC Lee… - … in mass spectrometry, 1999 - Wiley Online Library
… Extracted ion chromatograms for confirmation of a derivatized 4-dihydroboldenone by NCI-MS/MS. The precursor ion was m/z 464 (see Table 2), and the fragment ions (top to bottom) …
F Wang, H Liu, F Liu - Chemosphere, 2023 - Elsevier
Although the previous research confirmed that triclosan (TCS) affects the female proportion at the early stage of zebrafish (Danio rerio) and has an estrogen effect, the mechanism by …
Number of citations: 1 www.sciencedirect.com
L Mercolini, M Protti, R Mandrioli - Liquid Chromatography, 2023 - Elsevier
In this chapter, a selected number of recent, relevant research works regarding the application of liquid chromatography-based approaches for anti-doping testing are described and …
Number of citations: 0 www.sciencedirect.com
R Mohamed, E Varesio, G Ivosev, L Burton… - Analytical …, 2009 - ACS Publications
A comprehensive analytical LC-MS(/MS) platform for low weight biomarkers molecule in biological fluids is described. Two complementary retention mechanisms were used in HPLC by …
Number of citations: 46 pubs.acs.org

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